N,5-diphenyl-1,3-oxazol-2-amine

Catalog No.
S631041
CAS No.
135307-33-4
M.F
C15H12N2O
M. Wt
236.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,5-diphenyl-1,3-oxazol-2-amine

CAS Number

135307-33-4

Product Name

N,5-diphenyl-1,3-oxazol-2-amine

IUPAC Name

N,5-diphenyl-1,3-oxazol-2-amine

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

InChI

InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17)

InChI Key

HFICAVMUTYFODG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3

Synonyms

N,5-diphenyl-1,3-oxazol-2-amine

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3

N,5-diphenyl-1,3-oxazol-2-amine is a heterocyclic organic compound characterized by its oxazole ring, which is a five-membered aromatic ring containing both nitrogen and oxygen atoms. The molecular formula for this compound is C15H12N2OC_{15}H_{12}N_2O, and it features two phenyl groups attached to the nitrogen atom of the oxazole. This structural arrangement contributes to its unique chemical properties and potential biological activities.

Typical of amines and heterocycles:

  • Oxidation: The compound can undergo oxidation reactions that may modify its chemical structure, potentially forming N-oxides or other oxidized derivatives.
  • Reduction: It can also be reduced under appropriate conditions, which may lead to the formation of amine derivatives.
  • Cyclization Reactions: The nitrogen atom in the oxazole can engage in cyclization reactions, especially when reacted with electrophiles or under catalytic conditions .

Research indicates that compounds related to N,5-diphenyl-1,3-oxazol-2-amine exhibit various biological activities. For example, oxazole derivatives have been studied for their potential as antimicrobial agents and for use in treating conditions like neuropathic pain . Specific studies on related compounds have shown promise in acaricidal activity against pests, indicating that N,5-diphenyl-1,3-oxazol-2-amine may also possess similar properties .

Several synthetic approaches have been developed for the preparation of N,5-diphenyl-1,3-oxazol-2-amine:

  • Condensation Reactions: One common method involves the condensation of an appropriate amine with a carbonyl compound followed by cyclization to form the oxazole ring.
  • Gold-Catalyzed Heterocyclization: Recent advances include gold-catalyzed reactions that allow for the formation of 1,3-oxazoles from readily available starting materials .
  • Electrochemical Synthesis: Another method utilizes electrochemical techniques to facilitate the formation of oxazoles from simple precursors under mild conditions .

N,5-diphenyl-1,3-oxazol-2-amine has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting various diseases.
  • Agriculture: Its acaricidal properties suggest potential use in pest control formulations.
  • Material Science: Compounds with oxazole rings are often explored for their electronic properties and could be used in organic electronics or as dyes.

Studies examining the interactions of N,5-diphenyl-1,3-oxazol-2-amine with biological targets are crucial for understanding its mechanism of action. Preliminary investigations into its binding affinities with enzymes or receptors can provide insights into its therapeutic potential. For instance, analogs of oxazole derivatives have shown interactions with semicarbazide-sensitive amine oxidase, indicating a pathway for further exploration in pain management therapies .

Similar Compounds: Comparison

Several compounds share structural similarities with N,5-diphenyl-1,3-oxazol-2-amine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
5-Phenyl-1,3-oxazol-2-amineSingle phenyl groupLower molecular weight
2-AminobenzoxazoleSubstituted benzene ringEnhanced biological activity
2-(4-Methylphenyl)-1,3-oxazolMethyl substitution on phenylDifferent solubility characteristics

N,5-diphenyl-1,3-oxazol-2-amine is unique due to its dual phenyl substitution which may enhance lipophilicity and potentially improve biological activity compared to simpler analogs.

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

236.094963011 g/mol

Monoisotopic Mass

236.094963011 g/mol

Heavy Atom Count

18

UNII

HNL2M9TQX2

Wikipedia

2-Oxazolamine, N,5-diphenyl-

Dates

Modify: 2023-07-20

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